molecular formula C7H10N2O B6267321 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1855890-55-9

1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6267321
CAS No.: 1855890-55-9
M. Wt: 138.2
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in the scientific community. Their versatile chemical nature and broad spectrum of biological activities make them privileged scaffolds in medicinal chemistry and agrochemical research. wikipedia.org The pyrazole ring is a common structural motif in a variety of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and antitumor properties. nih.gov This wide range of biological efficacy has spurred extensive research into the synthesis and functionalization of novel pyrazole-based molecules. nih.gov

Overview of Pyrazole Carbaldehydes as Versatile Synthetic Building Blocks

Within the diverse family of pyrazole derivatives, pyrazole carbaldehydes are particularly valuable as versatile synthetic building blocks. The aldehyde functional group is highly reactive and serves as a key handle for a wide array of chemical transformations. This allows for the elaboration of the pyrazole core into more complex molecular architectures. A common and effective method for the synthesis of pyrazole carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an activated pyrazole ring. wikipedia.orgorganic-chemistry.orgijpcbs.com The resulting aldehydes can then be utilized in various reactions, including condensations, oxidations, and the formation of Schiff bases, to construct a diverse range of heterocyclic systems. ekb.eg

Research Context and Specific Objectives Pertaining to 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

This article focuses specifically on the chemical compound this compound. This particular molecule is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The objective of this article is to provide a comprehensive overview of this compound, based on available scientific information. The subsequent sections will explore its synthesis, chemical properties, and its demonstrated utility as a precursor in the creation of other molecules. The aim is to present a detailed and scientifically accurate account of this compound, highlighting its role and potential in the broader field of chemical synthesis.

Properties

CAS No.

1855890-55-9

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Detailed Research Findings

Role in Medicinal Chemistry Synthesis

The aldehyde functionality of this compound allows for its use in a variety of synthetic transformations to produce compounds of medicinal interest. For instance, it can undergo condensation reactions with amines to form Schiff bases, which are themselves a class of compounds with diverse biological activities. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of pyrazole derivatives for biological screening.

The synthesis of various pyrazole derivatives with demonstrated anti-inflammatory and anti-cancer properties often involves pyrazole aldehyde intermediates. chemimpex.com

Applications in Materials Science

The development of novel organic materials with specific electronic or photophysical properties is an active area of research. Heterocyclic compounds, including pyrazoles, are often incorporated into the structure of these materials. The aldehyde group of this compound can be used to introduce the pyrazole moiety into larger conjugated systems, potentially influencing the material's properties.

Reactivity and Chemical Transformations of 1 Ethyl 4 Methyl 1h Pyrazole 5 Carbaldehyde

Chemical Reactions at the Aldehyde Moiety

The aldehyde group is a primary site for a multitude of chemical reactions, making it a versatile handle for synthetic modifications.

Nucleophilic Addition Reactions (e.g., cyanohydrin formation, Grignard additions)

Cyanohydrin Formation: Aldehydes readily undergo nucleophilic addition with hydrogen cyanide (HCN) to form cyanohydrins. openstax.org This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. libretexts.orgunizin.org The resulting tetrahedral alkoxide intermediate is then protonated to yield the cyanohydrin. libretexts.orgchemistrysteps.com For 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, this reaction would produce 2-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-2-hydroxyacetonitrile. Cyanohydrins are valuable synthetic intermediates, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. openstax.orgpressbooks.pub

Grignard Additions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to the carbonyl carbon of aldehydes to form new carbon-carbon bonds. libretexts.org The reaction of this compound with a Grignard reagent would proceed via nucleophilic addition to yield a secondary alcohol after an acidic workup. libretexts.org This transformation is a fundamental method for elaborating the carbon skeleton of the molecule.

Table 1: Nucleophilic Addition Reactions

Reaction Reagent Product
Cyanohydrin Formation HCN, Base (e.g., KCN) 2-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-2-hydroxyacetonitrile
Grignard Addition R-MgX, then H₃O⁺ 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-1-alkanol

Condensation Reactions Leading to Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives. These reactions involve an initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). bham.ac.uk

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines. Schiff bases derived from pyrazole (B372694) aldehydes are significant in synthetic chemistry. rdd.edu.iq

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. youtube.com This reaction is a classic method for the characterization of aldehydes and ketones. bham.ac.uk

Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. youtube.com Hydrazone formation is a versatile reaction used in the synthesis of various heterocyclic compounds and as analytical derivatives. rdd.edu.iq

The formation of these C=N derivatives is generally reversible and often catalyzed by acid. bham.ac.uknih.gov

Table 2: Condensation Reactions

Reactant Product Type General Product Structure
Primary Amine (R-NH₂) Imine 1-ethyl-4-methyl-5-( (R-imino)methyl)-1H-pyrazole
Hydroxylamine (NH₂OH) Oxime This compound oxime
Hydrazine (R-NHNH₂) Hydrazone 1-((1-ethyl-4-methyl-1H-pyrazol-5-yl)methylene)-2-R-hydrazine

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate), typically catalyzed by a weak base. researchgate.net Pyrazole aldehydes are known to participate in this reaction to synthesize substituted alkenes, which are valuable pharmaceutical intermediates. researchgate.netumich.edu For instance, the reaction of a pyrazole aldehyde with malononitrile in the presence of a catalyst like ammonium (B1175870) carbonate yields a pyrazolyl-substituted alkene. researchgate.net This reaction provides a direct route to extend the conjugation of the pyrazole system and introduce further functionality. This methodology has been applied to synthesize various pyrazole derivatives, including pyrano[2,3-c]pyrazoles. nih.gov

Selective Oxidation and Reduction Reactions of the Carbaldehyde Group

The aldehyde functional group in this compound can be selectively oxidized or reduced without affecting the pyrazole ring.

Oxidation: The carbaldehyde group can be easily oxidized to the corresponding carboxylic acid, 1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and pyridinium (B92312) chlorochromate (PCC), under appropriate conditions to avoid over-oxidation. umich.edu The oxidation of pyrazole-4-carbaldehydes to their respective carboxylic acids has been documented. umich.edu

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). umich.edu The reduction of pyrazole esters, which are structurally related, to the corresponding alcohols using LiAlH₄ is a well-established method. umich.edu

Functionalization of the Pyrazole Ring System

While the aldehyde group is the primary site for many reactions, the pyrazole ring itself can also undergo functionalization, although its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic and heteroaromatic compounds. wikipedia.org In the pyrazole ring, the C4 position is generally the most susceptible to electrophilic attack. However, in this compound, the C4 position is already substituted with a methyl group.

The substituents on the ring influence the position of further substitution. The N-ethyl and C-methyl groups are electron-donating and thus activating, while the C-carbaldehyde group is electron-withdrawing and deactivating. The only available position for substitution on the pyrazole ring is C3. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, would be expected to occur at the C3 position. youtube.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Metal-Catalyzed Coupling Reactions at Specific Pyrazole Ring Positions

While direct metal-catalyzed coupling reactions on the C-H bonds of this compound are not extensively documented, the pyrazole scaffold is amenable to such transformations, typically after halogenation of the ring. The C3 and C4 positions are potential sites for the introduction of a leaving group (e.g., bromine or iodine) that can then participate in cross-coupling reactions.

Commonly employed metal-catalyzed cross-coupling reactions for pyrazole systems include the Suzuki-Miyaura, Sonogashira, and Stille reactions. researchgate.netacs.org For instance, a halogenated derivative of this compound could be coupled with a variety of partners to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 1: Potential Metal-Catalyzed Coupling Reactions for Halogenated Derivatives of this compound

Coupling ReactionReactantsCatalyst/ReagentsProduct Type
Suzuki-MiyauraHalogenated Pyrazole, Boronic Acid/EsterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl/Heteroaryl-substituted Pyrazole
SonogashiraHalogenated Pyrazole, Terminal AlkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N)Alkynyl-substituted Pyrazole
StilleHalogenated Pyrazole, OrganostannanePd catalyst (e.g., Pd(PPh₃)₄)Aryl/Vinyl/Alkynyl-substituted Pyrazole

Research on other substituted pyrazoles has demonstrated the feasibility of these reactions. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been successfully used in Sonogashira-type cross-coupling reactions with various alkynes. researchgate.net This suggests that a halogenated derivative of this compound would be a viable substrate for similar transformations, allowing for the introduction of diverse substituents at specific ring positions.

Annulation Reactions Leading to Fused Heterocyclic Systems

The aldehyde functionality of this compound is a key feature that enables its use in annulation reactions to construct fused heterocyclic systems. These reactions typically involve the condensation of the aldehyde with a suitable binucleophile, followed by cyclization. This strategy provides access to a wide range of pyrazole-fused heterocycles, which are of significant interest in medicinal chemistry. nih.gov

One common approach is the synthesis of pyrazolo[3,4-b]pyridines. This can be achieved through the reaction of the pyrazole-5-carbaldehyde with a compound containing an active methylene group and an amino group, such as an enaminone or a β-ketoester in the presence of an ammonium source.

Another important class of fused systems accessible from pyrazole-5-carbaldehydes are the pyrazolo[3,4-d]pyrimidines. semanticscholar.org These can be synthesized by reacting the aldehyde with a compound containing a urea (B33335) or thiourea (B124793) fragment, or with an aminopyrazole derivative. For example, condensation with 5-aminopyrazoles can lead to the formation of the pyrimidine (B1678525) ring. nih.gov

Furthermore, the reaction with reagents such as hydrazine or its derivatives can lead to the formation of pyrazolo[3,4-d]pyridazines. semanticscholar.org The specific outcome of these annulation reactions is highly dependent on the reaction conditions and the nature of the reacting partner.

Table 2: Examples of Annulation Reactions to Form Fused Heterocyclic Systems

Fused SystemReactant(s) with Pyrazole-5-carbaldehydeGeneral Reaction Conditions
Pyrazolo[3,4-b]pyridineEthyl acetoacetate, Ammonium acetateBase-catalyzed Michael addition followed by cyclization
Pyrazolo[3,4-d]pyrimidineFormamide, Phosphorus tribromideCyclization via amidination
Pyrazolo[3,4-d]pyridazineHydrazine, MethylhydrazineCondensation and cyclization
Thieno[2,3-c]pyrazoleMethyl thioglycolateReaction in the presence of a base (e.g., sodium carbonate)

The versatility of the aldehyde group in these cyclization reactions makes this compound a valuable precursor for the synthesis of a diverse range of fused heterocyclic compounds. semanticscholar.org

Derivatization Strategies for Structural Diversification and Library Synthesis

The structural framework of this compound offers multiple points for derivatization, making it an ideal scaffold for the synthesis of chemical libraries for drug discovery and other applications. nih.gov Strategies for diversification can target the aldehyde group, the pyrazole ring, or both.

The aldehyde functionality is a prime site for a wide array of chemical transformations. These include, but are not limited to:

Reductive amination: Reaction with primary or secondary amines in the presence of a reducing agent to yield the corresponding amines.

Wittig reaction: Reaction with phosphorus ylides to form alkenes.

Henry reaction: Reaction with nitroalkanes to form β-nitro alcohols.

Knoevenagel condensation: Reaction with active methylene compounds to form new C-C bonds.

Oxidation: Conversion of the aldehyde to a carboxylic acid.

Reduction: Conversion of the aldehyde to an alcohol.

These transformations allow for the introduction of a wide variety of functional groups and structural motifs, leading to a diverse library of compounds.

In addition to modifying the aldehyde, the pyrazole ring itself can be further functionalized. As discussed in the context of metal-catalyzed coupling, halogenation of the ring followed by cross-coupling reactions can introduce a wide range of substituents. Furthermore, N-alkylation at the other pyrazole nitrogen is also a possibility, although the existing ethyl group may sterically hinder this.

The combination of these derivatization strategies allows for the systematic exploration of the chemical space around the this compound core, facilitating the generation of large and diverse chemical libraries. researchgate.netresearchgate.net

Table 3: Derivatization Strategies for this compound

Reaction TypeReagent(s)Functional Group Transformation
Reductive AminationAmine, Reducing Agent (e.g., NaBH₃CN)Aldehyde to Amine
Wittig ReactionPhosphorus YlideAldehyde to Alkene
OxidationOxidizing Agent (e.g., KMnO₄)Aldehyde to Carboxylic Acid
ReductionReducing Agent (e.g., NaBH₄)Aldehyde to Alcohol

Computational and Theoretical Studies on 1 Ethyl 4 Methyl 1h Pyrazole 5 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, prized for its balance of accuracy and computational efficiency. asrjetsjournal.orgbohrium.com This quantum mechanical method calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. For pyrazole (B372694) derivatives, DFT is extensively used to optimize molecular geometry, predict spectroscopic properties, and calculate reactivity descriptors, providing a foundational understanding of the molecule's behavior. nih.govbohrium.com

The electronic properties of a molecule are dictated by the arrangement and energies of its molecular orbitals. Among the most crucial are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmaterialsciencejournal.org

ParameterSignificance
HOMO EnergyHigher energy indicates a greater tendency to donate electrons (stronger nucleophile).
LUMO EnergyLower energy indicates a greater tendency to accept electrons (stronger electrophile).
HOMO-LUMO Gap (ΔE)A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more easily polarized and more reactive.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution across a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue regions correspond to positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack (e.g., hydrogen atoms bonded to electronegative atoms). For 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, MESP analysis would likely highlight a significant negative potential around the carbonyl oxygen of the aldehyde group and the sp2-hybridized nitrogen of the pyrazole ring, identifying them as primary sites for interaction with electrophiles. asrjetsjournal.org

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and rocking motions of the atoms and directly correlate with the peaks observed in an experimental infrared (IR) spectrum. asrjetsjournal.org By comparing the calculated vibrational spectrum with an experimentally obtained one, scientists can confirm the structure of a synthesized compound and assign specific spectral bands to particular functional groups. researchgate.net For this compound, key predicted vibrations would include the characteristic C=O stretch of the aldehyde, C=N and C=C stretching modes of the pyrazole ring, and various C-H stretching and bending vibrations. researchgate.net

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretching1740-1720
Pyrazole Ring (C=N)Stretching1650-1550
Pyrazole Ring (C=C)Stretching1600-1475
Alkyl (C-H)Stretching3000-2850
Aldehyde (C-H)Stretching2850-2750

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is approximated as half of the HOMO-LUMO gap. Molecules with a large η are considered "hard," meaning they are less reactive and less polarizable.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a function of the chemical potential and hardness.

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η ≈ (I - A) / 2Resistance to deformation of electron cloud; high value indicates low reactivity.
Electronegativity (χ)χ ≈ (I + A) / 2Global ability to attract electrons.
Electrophilicity Index (ω)ω = μ² / (2η) where μ ≈ -(I+A)/2Propensity of the species to accept electrons.

Conformational Analysis and Tautomerism Investigations

Molecules that are not entirely rigid can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis involves computationally mapping the potential energy surface of the molecule as a function of these rotations to identify the most stable, low-energy conformers. For this compound, this would involve studying the rotation of the ethyl group and the aldehyde group relative to the pyrazole ring to determine the molecule's preferred three-dimensional shape. mdpi.com

Furthermore, pyrazole rings are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. beilstein-journals.orgresearchgate.netnih.gov For N-unsubstituted pyrazoles, annular tautomerism involving the movement of a proton between the two nitrogen atoms is common. nih.govclockss.org While the N1 position in the target compound is substituted with an ethyl group, preventing annular tautomerism, other forms of tautomerism (e.g., keto-enol) could be computationally investigated if relevant functional groups were present. Computational methods can calculate the relative energies of different tautomers, predicting which form will be predominant under specific conditions. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in mapping the pathways of chemical reactions. By modeling the interaction between reactants, chemists can identify the sequence of bond-making and bond-breaking events that constitute a reaction mechanism. A key aspect of this is the identification and characterization of the transition state —the highest energy structure along the reaction coordinate that connects reactants to products. umich.edu The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. For this compound, DFT could be used to explore the mechanisms of reactions involving the aldehyde group, such as nucleophilic addition, or electrophilic substitution on the pyrazole ring.

Ligand-Receptor Interaction Modeling: Principles and Methodologies

In the context of medicinal chemistry, pyrazole derivatives are often explored for their biological activity, which arises from their interaction with biological macromolecules like proteins or enzymes. nih.govnih.govMolecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). nih.gov

The methodology involves:

Preparation of Structures: Obtaining or generating 3D structures of both the ligand (e.g., this compound) and the receptor protein.

Docking Simulation: Using a scoring algorithm to systematically place the ligand into the receptor's active site in numerous possible conformations and orientations.

Scoring and Analysis: Evaluating each "pose" based on an energy function that estimates the binding affinity. The lowest-energy poses represent the most likely binding modes. These analyses identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov This information is critical for understanding the basis of a compound's biological activity and for designing more potent derivatives.

Molecular Dynamics Simulations for Dynamic Structural Behavior

MD simulations of pyrazole-containing compounds typically reveal a stable and largely planar pyrazole core. nih.gov The primary sources of flexibility in this compound would be the N-ethyl and C-carbaldehyde substituents. The rotational freedom around the single bonds connecting these groups to the pyrazole ring allows the molecule to adopt various conformations.

The dynamic behavior of the ethyl group involves rotation around the N-C bond, leading to different spatial orientations of the terminal methyl group. Similarly, the carbaldehyde group can rotate around the C-C bond, influencing the directionality of the carbonyl group and its potential for intermolecular interactions. kfupm.edu.sa

Table 1: Representative Torsional Angle Fluctuations for Substituted Pyrazoles in MD Simulation

Torsional AngleDescriptionFluctuation Range (degrees)
C-N-C-CRotation of the N-ethyl group-180 to +180
C-C-C=ORotation of the C-carbaldehyde group-180 to +180

Note: The data in this table is representative and based on typical fluctuations observed in MD simulations of structurally similar substituted pyrazoles. The exact values for this compound would require specific computational studies.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the dynamic behavior of pyrazole derivatives in condensed phases. nih.gov The nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors, while the hydrogen atoms on the methyl and ethyl groups can participate in weaker C-H···O or C-H···N interactions.

Table 2: Potential Intermolecular Interactions of this compound Observed in MD Simulations

Interaction TypeDonorAcceptor
Hydrogen BondSolvent (e.g., Water)N (pyrazole), O (carbaldehyde)
van der WaalsMolecule/SolventMolecule/Solvent
π-π StackingPyrazole RingAromatic Systems

Note: This table lists potential interactions that would be investigated in a molecular dynamics simulation of this compound based on the behavior of analogous compounds.

The root mean square deviation (RMSD) of the atomic positions over the course of a simulation is a key metric used to assess the structural stability of a molecule. researchgate.net For this compound, the pyrazole ring is expected to exhibit a low RMSD, indicating its rigidity, while the substituent atoms would show higher RMSD values, reflecting their greater flexibility. researchgate.net

Applications of 1 Ethyl 4 Methyl 1h Pyrazole 5 Carbaldehyde and Its Derivatives in Chemical Sciences

As Key Intermediates and Building Blocks in Complex Organic Synthesis

The aldehyde functional group on the pyrazole (B372694) ring is a key reactive site, allowing 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde to serve as a potent intermediate and building block in the synthesis of more elaborate molecular architectures. Its participation in condensation reactions, multicomponent reactions, and various cyclization strategies underscores its importance in synthetic organic chemistry.

Precursors for Advanced Heterocyclic Scaffolds

The reactivity of the carbaldehyde group makes this compound an excellent precursor for the synthesis of advanced heterocyclic scaffolds, particularly fused pyrazole systems. Through condensation reactions with various binucleophiles, it can be used to construct bicyclic and polycyclic systems with significant biological and material science potential.

One of the most common applications for pyrazole aldehydes is in the synthesis of pyrazolo[3,4-b]pyridines . These fused heterocycles are of great interest due to their wide range of biological activities. The typical synthetic route involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. Alternatively, a pyrazole-4-carbaldehyde can react with active methylene (B1212753) compounds in multicomponent reactions to yield these scaffolds. mdpi.comasianpubs.org For instance, the reaction of this compound with an active methylene nitrile like malononitrile (B47326) and an amine or hydrazine (B178648) derivative can lead to the formation of substituted pyrazolo[3,4-b]pyridines.

Another important class of fused heterocycles accessible from this precursor is pyrazolo[1,5-a]pyrimidines . These are typically synthesized by the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. researchgate.neteurjchem.comresearchgate.net Derivatives of this compound can be elaborated to introduce an amino group at the appropriate position, which then undergoes cyclization to form the pyrazolo[1,5-a]pyrimidine (B1248293) core.

The following table summarizes representative transformations for which pyrazole aldehydes are key precursors.

Starting Material ClassReagent(s)Resulting Heterocyclic Scaffold
Pyrazole-5-carbaldehydeActive Methylene Nitriles, AminesPyrazolo[3,4-b]pyridine
Pyrazole-5-carbaldehydeβ-Ketoesters, HydrazinesPyrazolo[1,5-a]pyrimidine
Pyrazole-5-carbaldehydeHydrazine HydratePyrazolo[3,4-d]pyridazine

Synthesis of Polycyclic and Fused Ring Systems

Beyond the common bicyclic systems, this compound is a valuable synthon for constructing more complex polycyclic and fused ring systems. Multicomponent reactions (MCRs) are particularly powerful in this regard, allowing for the rapid assembly of molecular complexity from simple starting materials in a single step. nih.govgrowingscience.comasianpubs.org

For example, a one-pot, four-component reaction involving a pyrazole aldehyde, an active methylene compound (like malononitrile or ethyl acetoacetate), an aromatic aldehyde, and a nitrogen source (like hydrazine or ammonium (B1175870) acetate) can lead to highly substituted pyranopyrazoles. nih.govgrowingscience.com These reactions are often catalyzed and provide a straightforward entry into complex fused systems.

The Knoevenagel condensation is another fundamental reaction that utilizes the aldehyde group. The reaction of this compound with compounds containing an active methylene group, such as malononitrile or barbituric acid, yields an α,β-unsaturated product. This intermediate is a versatile Michael acceptor and can undergo subsequent intramolecular or intermolecular cyclization reactions to form a variety of fused ring systems.

Potential in Materials Science and Engineering

The derivatives of this compound exhibit significant potential in the field of materials science. The pyrazole ring's electronic properties, combined with the ability to introduce various functional groups via the aldehyde moiety, allows for the tuning of photophysical and coordination properties, making these compounds suitable for a range of applications.

Development of Organic Electronic Materials (e.g., OLEDs, Sensors)

Pyrazole and pyrazoline derivatives have garnered attention for their fluorescent properties, making them candidates for use in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and chemical sensors. ias.ac.innih.gov The derivatization of this compound allows for the creation of molecules with tailored photophysical characteristics.

In the area of chemical sensors, pyrazole-based compounds have been developed as fluorescent probes for the detection of various metal ions. nih.govsemanticscholar.orgrsc.orgrsc.orgnih.gov By incorporating a chelating unit, often synthesized from the aldehyde group, these molecules can exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific ion. For example, Schiff base derivatives formed from the pyrazole carbaldehyde can create a binding site for cations like Zn²⁺ or Cd²⁺, leading to a significant change in fluorescence intensity. semanticscholar.orgnih.gov The high sensitivity and selectivity of such sensors make them valuable for environmental and biological monitoring. rsc.org

Derivative TypeTarget AnalyteSensing Mechanism
Pyrazoline-based probeZn²⁺Chelation-enhanced fluorescence (CHEF)
Pyrazole-based probeHg²⁺Photoinduced electron transfer (PET)
Pyrazole-based probeFe³⁺"Turn-on" fluorescence

Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazole ring and the oxygen atom of the aldehyde group (or the nitrogen of a derived imine) in this compound and its derivatives make them excellent ligands for a wide variety of metal ions. sapub.org The resulting coordination complexes have applications ranging from catalysis to materials science.

Schiff bases, readily prepared by the condensation of the aldehyde with primary amines, are particularly important ligands. sapub.orgchemistryjournal.net These ligands can be designed to be bidentate or polydentate, allowing for the formation of stable metal complexes with specific geometries. The electronic properties of the pyrazole ring and any substituents on the amine component can be varied to fine-tune the properties of the resulting metal complex.

These metal complexes have shown potential in catalysis. For instance, complexes incorporating protic pyrazole ligands have been investigated for their catalytic activity in reactions such as transfer hydrogenation. nih.gov The ability of the pyrazole ligand to participate in metal-ligand cooperation can enhance catalytic efficiency. Chiral-at-metal complexes, where the metal center itself is a source of chirality, are a fascinating area of research with applications in asymmetric catalysis. rsc.org

Components for Non-Linear Optical (NLO) Materials

Organic molecules with large second- or third-order non-linear optical (NLO) properties are in demand for applications in photonics and optoelectronics. growingscience.comresearchgate.net A common design strategy for NLO chromophores is the creation of "push-pull" systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. researchgate.netnih.govmetu.edu.tr

Pyrazole and pyrazoline derivatives have been extensively studied as components of such push-pull systems. researchgate.netnih.govresearchgate.netresearchgate.netbohrium.com The aldehyde group of this compound is readily converted into a potent electron-accepting group (e.g., a dicyanovinyl or nitrovinyl group via Knoevenagel condensation) or can be part of the π-conjugated system. The pyrazole ring itself can act as part of the conjugated bridge, and suitable electron-donating groups can be introduced elsewhere on the molecule. The resulting intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation is key to the NLO response. The tunability of the pyrazole structure allows for the engineering of molecules with optimized NLO properties. researchgate.net

Applications in Agrochemical Research as Synthetic Precursors

The pyrazole ring is a foundational structural motif in a significant number of commercial and investigational agrochemicals. The specific compound, this compound, serves as a valuable synthetic precursor, or synthon, for the development of more complex molecules with potential fungicidal, insecticidal, and herbicidal properties. bohrium.comresearchgate.netnih.gov The reactivity of the aldehyde group at the 5-position of the pyrazole ring allows for a variety of chemical transformations, making it a key building block in the synthesis of diverse agrochemical candidates. scielo.brresearchgate.net

The aldehyde functional group is readily converted into other moieties, such as carboxylic acids, oximes, hydrazones, and amides, which are prevalent in biologically active molecules. scielo.brnih.gov For instance, oxidation of a pyrazole carbaldehyde yields the corresponding carboxylic acid, a crucial intermediate for synthesizing pyrazole carboxamide fungicides. scielo.br This class of fungicides has attracted considerable attention in agrochemical research. researchgate.net The synthesis of these derivatives often involves the reaction of a pyrazole carbonyl chloride (derived from the carboxylic acid) with various amines to produce a library of compounds for biological screening. scielo.br

Furthermore, the aldehyde can undergo condensation reactions with amines or hydrazines to form Schiff bases and hydrazones, respectively. These reactions are instrumental in creating derivatives with insecticidal activity. d-nb.info Research into 1H-pyrazole-5-carboxylic acid derivatives, which can be accessed from the corresponding carbaldehyde, has yielded compounds with significant insecticidal effects against pests like Aphis fabae. d-nb.inforesearchgate.net The design strategy often involves incorporating other heterocyclic rings, such as oxazole (B20620) or thiazole (B1198619), to enhance biological activity. d-nb.info

The versatility of the pyrazole scaffold allows for fine-tuning of a molecule's properties by altering the substituents on the ring. The ethyl group at the N1 position and the methyl group at the C4 position of the parent compound influence its solubility, stability, and interaction with biological targets. By using this compound as a starting material, researchers can systematically introduce a wide range of functional groups to probe structure-activity relationships (SAR) and optimize efficacy against specific agricultural pests and diseases. nih.gov

Below is a table summarizing the biological activities of various pyrazole derivatives, illustrating the potential applications for compounds synthesized from a pyrazole carbaldehyde precursor.

Derivative Class Example Compound Target Organism/Disease Reported Activity
Pyrazole CarboxamidesNovel N-(1H-pyrazol-4-yl)-1H-pyrazole-3(5)-carboxamidesGaeumannomyces graminis var. tritici (Take-all of wheat)Compounds showed comparable activity to the commercial fungicide pyraclostrobin (B128455) at 16.7 μg/mL. nih.gov
Pyrazole Carboxamides1H-pyrazole-5-carboxamide derivatives containing oxazole/thiazole ringsAphis fabae (Bean aphid)Compound 7h showed 85.7% mortality at a concentration of 12.5 mg/L, comparable to imidacloprid. d-nb.inforesearchgate.net
Substituted PyrazolesPyrazole derivative with a p-trifluoromethylphenyl moiety (Compound 26 )Botrytis cinerea, Rhizoctonia solani, Valsa mali, Thanatephorus cucumerisExhibited high fungicidal activity with EC50 values ranging from 1.638 to 6.986 μg/mL against various fungi. nih.gov
Pyrazole CarboxylatesNovel pyrazole carboxylate derivatives bearing a thiazole moietyBotrytis cinerea, Sclerotinia sclerotiorumA lead compound displayed superior activities with EC50 values of 0.40 and 3.54 mg/L, respectively. researchgate.net

Other Emerging Chemical Applications (e.g., Chemosensors, Dyes)

Beyond agrochemical research, the structural features of this compound make it and its derivatives attractive candidates for applications in materials science, particularly as chemosensors and dyes. arabjchem.org The pyrazole heterocycle is a known component in fluorescent compounds, and the aldehyde group provides a convenient point for chemical modification to create molecules with specific photophysical properties. nih.gov

Chemosensors: Fluorescent chemosensors are molecules designed to signal the presence of specific ions or molecules through a change in their fluorescence emission. Pyrazole and its related pyrazoline derivatives have been successfully utilized as the core of such sensors. nih.gov For example, a pyrazoline-based fluorescent chemosensor was synthesized for the selective detection of cadmium (Cd²⁺) ions. The sensor's fluorescence was quenched upon binding with Cd²⁺, allowing for quantitative detection at very low concentrations. nih.gov

The synthesis of such sensors often involves the condensation of a heterocyclic aldehyde with other aromatic or heterocyclic components to create a larger, conjugated system capable of fluorescence. The lone pair of electrons on the pyrazole nitrogen atoms can act as a binding site for metal ions. The this compound scaffold could be derivatized through a similar strategy. The aldehyde group can be reacted to extend the π-conjugated system, which is fundamental for fluorescence, while the pyrazole ring itself can participate in ion recognition, making it a promising platform for developing new selective chemosensors.

Dyes: The pyrazole nucleus is also a component of various azo dyes. arabjchem.org Azo dyes, characterized by the R−N=N−R' functional group, are a major class of synthetic colorants. The synthesis typically involves the coupling of a diazonium salt with an electron-rich coupling component. Aminopyrazoles are commonly used as such components. arabjchem.org

While this compound is not an aminopyrazole, its aldehyde functionality allows for the synthesis of conjugated systems that can function as dyes. For instance, condensation with active methylene compounds can produce derivatives with extended π-systems, which absorb light in the visible region, a key characteristic of dyes. These resulting molecules, known as merocyanine (B1260669) dyes, could have applications in textiles or as sensitizers in photodynamic therapy or solar cells. The specific substituents on the pyrazole ring would influence the final color and properties of the dye.

Application Area Relevant Pyrazole-based System Principle of Operation / Synthesis Potential Role of the Aldehyde Precursor
Chemosensors Pyrazoline derivativeFluorescence quenching upon selective binding of Cd²⁺ ions. nih.govThe aldehyde group enables the synthesis of extended conjugated systems required for fluorescence and attachment of receptor units.
Dyes 5-Amino-4-arylazopyrazolesAzo coupling of diazotized aryl amines with aminopyrazole derivatives to form colored compounds. arabjchem.orgThe aldehyde group can be used in condensation reactions to form conjugated merocyanine-type dyes.

Future Research Directions and Challenges in Pyrazole Carbaldehyde Chemistry

Advancements in Novel and Efficient Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives, including pyrazole carbaldehydes, is continually evolving towards greater efficiency and sustainability. researchgate.netias.ac.in Future research will likely focus on the development of novel synthetic routes that offer higher yields, shorter reaction times, and greater functional group tolerance. mdpi.com One promising area is the expansion of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgnih.gov These reactions are inherently atom-economical and can significantly reduce waste and energy consumption. ias.ac.in

Another key direction is the use of innovative catalytic systems. This includes the development of new heterogeneous catalysts, such as nano-ZnO and Amberlyst-70, which can be easily recovered and reused, contributing to more environmentally friendly processes. mdpi.comresearchgate.net Furthermore, advancements in photoredox catalysis and electrochemistry are expected to open up new avenues for the synthesis of pyrazole carbaldehydes under mild conditions. mdpi.com The Vilsmeier-Haack reaction, a classical method for the formylation of pyrazoles, will continue to be refined for broader applicability and efficiency. researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Pyrazole Carbaldehydes
MethodologyKey FeaturesFuture Research Focus
Traditional Methods (e.g., Knorr Synthesis, Vilsmeier-Haack)Well-established, reliable for specific substrates. rsc.orgImproving reaction conditions, expanding substrate scope.
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, diversity-oriented synthesis. nih.govnih.govDiscovery of new MCRs, asymmetric variations.
Advanced Catalysis (e.g., Nanocatalysts, Photoredox)Mild reaction conditions, high efficiency, recyclability. mdpi.comDevelopment of novel, highly active and selective catalysts.
Flow ChemistryPrecise control over reaction parameters, enhanced safety, scalability. rsc.orgIntegration with in-line analysis and purification.

Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations

While the fundamental reactivity of pyrazole carbaldehydes is well-understood, there remains significant potential for the discovery of new reaction pathways. researchgate.netresearchgate.net Future research will likely delve into the activation of C-H bonds on the pyrazole ring, enabling direct functionalization without the need for pre-installed leaving groups. This would represent a major step forward in synthetic efficiency. Additionally, the unique electronic properties of the pyrazole ring could be harnessed to facilitate novel cycloaddition reactions, leading to the formation of complex fused heterocyclic systems. nih.gov

A significant challenge and opportunity lies in the development of stereoselective transformations involving pyrazole carbaldehydes. The creation of chiral centers with high enantiomeric or diastereomeric purity is crucial for the synthesis of biologically active molecules. Future efforts will likely focus on the design of chiral catalysts, including organocatalysts and transition-metal complexes, that can effectively control the stereochemical outcome of reactions involving pyrazole carbaldehydes. dntb.gov.ua This will be particularly important for the synthesis of new drug candidates with improved efficacy and reduced side effects.

Integration of Advanced Computational Predictions and Machine Learning in Molecular Design

The integration of computational chemistry and machine learning is set to revolutionize the design of novel pyrazole derivatives. eurasianjournals.com Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole carbaldehydes. researchgate.net This understanding can guide the rational design of new synthetic targets with desired properties.

Molecular docking and dynamics simulations are powerful tools for predicting the binding affinity of pyrazole-based molecules to biological targets, which is invaluable in drug discovery. nih.gov Furthermore, the application of machine learning and deep learning algorithms can accelerate the discovery process by screening vast virtual libraries of compounds and predicting their activities and properties. nih.govresearchgate.net These in silico approaches can significantly reduce the time and cost associated with experimental research by prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: Impact of Computational Tools in Pyrazole Carbaldehyde Research
Computational ToolApplication in Pyrazole ChemistryFuture Outlook
Quantum Mechanics (e.g., DFT)Elucidation of reaction mechanisms, prediction of reactivity and spectroscopic properties. eurasianjournals.comresearchgate.netMore accurate and efficient methods for large systems.
Molecular Docking & DynamicsPrediction of binding modes and affinities to biological targets. nih.govImproved scoring functions and force fields for higher accuracy.
Machine Learning & Deep LearningVirtual screening, prediction of ADMET properties, design of novel structures. nih.govresearchgate.netIntegration with experimental data for iterative design cycles.

Implementation of Sustainable and Environmentally Benign Synthesis Protocols

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. researchgate.netbenthamdirect.comsci-hub.se For pyrazole carbaldehyde synthesis, this translates to a focus on reducing or eliminating the use of hazardous solvents and reagents. tandfonline.com Future research will emphasize the use of greener solvents like water, ethanol (B145695), or ionic liquids, as well as solvent-free reaction conditions. thieme-connect.comthieme-connect.com

Expanding Applications in Advanced Functional Materials and Green Catalysis

Beyond their traditional use in medicine and agriculture, pyrazole derivatives are emerging as promising candidates for advanced functional materials. mdpi.comnih.govmdpi.com Their unique photophysical properties, such as fluorescence, make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. mdpi.com Future research will explore the synthesis of novel pyrazole carbaldehydes with tailored electronic and optical properties for these applications.

In the realm of green catalysis, pyrazole-based ligands can be used to create highly efficient and selective transition-metal catalysts. jetir.org These catalysts can be employed in a variety of organic transformations, contributing to more sustainable chemical processes. The development of recyclable pyrazole-based catalysts is a particularly attractive area of research. Furthermore, the inherent properties of the pyrazole ring may allow for its use in organocatalysis, providing a metal-free alternative for certain reactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of pyrazole precursors using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Optimization of reaction time (4–6 hours) and temperature (70–80°C) is critical to achieving yields >75% . Nucleophilic substitution reactions, such as replacing a chloro group with phenoxy derivatives, require basic catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux .

Q. How is spectroscopic data (NMR, IR) interpreted to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Ethyl and methyl substituents on the pyrazole ring show multiplets at δ 1.2–1.4 (CH₃CH₂) and δ 2.3–2.5 (CH₃), respectively .
  • IR : A strong carbonyl stretch (C=O) is observed at 1680–1700 cm⁻¹, while pyrazole ring vibrations appear at 1500–1600 cm⁻¹ .
    • Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., SHELXL) is recommended to resolve ambiguities .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data for pyrazole-carbaldehyde derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or space group assignments can arise from polymorphism or solvent inclusion. Use Mercury CSD 2.0 to compare packing motifs and void spaces in crystal structures. For ambiguous cases, re-refinement with SHELXL (incorporating TWIN commands for twinned data) or variable-temperature XRD experiments can resolve inconsistencies .

Q. How do substituent effects (ethyl vs. methyl) at the 3-position influence biological activity?

  • Methodological Answer : Ethyl groups enhance lipophilicity and steric bulk, improving membrane permeability in pharmacological assays. Comparative studies with 3-methyl analogs show a 2–3x increase in IC₅₀ values for enzyme inhibition (e.g., COX-2), attributed to better binding pocket accommodation . Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model these interactions .

Q. What multi-step synthetic routes enable the construction of pyrazole-fused heterocycles from this compound?

  • Methodological Answer :

  • Step 1 : Condensation with hydrazine hydrate forms pyrazolo[3,4-c]pyrazole derivatives .
  • Step 2 : Cyclization with thiourea or urea under acidic conditions yields thieno[2,3-c]pyrazole or pyrimidine-fused systems. Yields depend on solvent polarity (ethanol vs. DMSO) and catalyst (p-TsOH) .
    • Reaction progress is monitored via TLC (ethyl acetate/hexane, 3:7) and LC-MS for intermediate characterization.

Q. How can computational methods predict the reactivity of the aldehyde group in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess frontier molecular orbitals (FMOs) to predict electrophilicity. The aldehyde's LUMO energy (-1.8 eV) indicates high reactivity toward amines (e.g., hydrazines) and thiols. Solvent effects (PCM model) and transition-state analysis (IRC) refine reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.